molecular formula C15H14O2 B6365222 2-(2,3-Dimethylphenyl)benzoic acid CAS No. 1261932-54-0

2-(2,3-Dimethylphenyl)benzoic acid

Cat. No.: B6365222
CAS No.: 1261932-54-0
M. Wt: 226.27 g/mol
InChI Key: AHXUXAJPOBMAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenyl)benzoic acid is a substituted benzoic acid derivative with the molecular formula C15H14O2 . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research, primarily due to its carboxylic acid functional group. Carboxylic acids are pivotal in constructing complex molecules, most notably through direct amidation reactions to form amide bonds . The amide bond is one of the most fundamental functional groups found in biological systems, natural products, and numerous pharmaceutical compounds . As such, this acid is a crucial reagent for researchers developing new synthetic methodologies, particularly those focused on catalytic, atom-economical amidation techniques that align with green chemistry principles . Benzoic acid and its derivatives are extensively utilized in the pharmaceutical sector for their antimicrobial and preservative properties, and they also act as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) . Intended for Research Use Only. This product is intended for laboratory research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic use, or for incorporation into any consumer products. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(2,3-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-5-9-12(11(10)2)13-7-3-4-8-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXUXAJPOBMAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681325
Record name 2',3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-54-0
Record name 2',3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2,3 Dimethylphenyl Amino Benzoic Acid

Established Synthetic Routes to 2-[(2,3-Dimethylphenyl)amino]benzoic Acid

The primary and most established method for synthesizing 2-[(2,3-dimethylphenyl)amino]benzoic acid is a variation of the Ullmann condensation. This approach involves the coupling of an ortho-substituted benzoic acid with an aniline (B41778) derivative.

Multi-step Synthesis Approaches

The synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid is typically achieved through the condensation of an o-halobenzoic acid, such as 2-chlorobenzoic acid, with 2,3-dimethylaniline (B142581). google.comwikipedia.org This reaction forms the key carbon-nitrogen bond that defines the structure of N-aryl anthranilic acids. The process is generally conducted in a high-boiling point polar solvent, with dimethylformamide (DMF) being a common choice. A base is required to neutralize the hydrogen halide formed during the reaction. google.com

A typical reaction sequence involves:

Dissolving the 2-halobenzoic acid and a suitable base in the solvent.

Adding 2,3-dimethylaniline and the catalyst.

Heating the mixture to drive the condensation reaction.

Work-up of the reaction mixture, which often involves acidification to precipitate the crude product.

Purification of the final product, usually by recrystallization.

Catalytic Conditions in Synthesis

The Ullmann condensation traditionally required stoichiometric amounts of copper metal, often activated in situ. wikipedia.org However, modern methodologies have improved the efficiency and conditions of this reaction through the use of catalytic amounts of copper. Various copper sources, including copper powder, copper(I) oxide (Cu₂O), copper(I) iodide, and other copper salts like copper sulfate, have been effectively used as catalysts. google.comwikipedia.orgacs.orgnih.gov The reaction is sensitive to temperature, with optimal conditions often between 120-130°C to ensure efficient reaction while minimizing side reactions like hydrolysis of the starting material. google.com The choice of base is also critical, with alkali metal carbonates (e.g., sodium carbonate) or acetates being frequently employed. google.com These catalytic systems have made the synthesis more practical and have been shown to be effective for a range of substituted anilines and chlorobenzoic acids. acs.orgnih.govnih.govscispace.com

Table 1: Catalytic Conditions for the Synthesis of 2-[(2,3-Dimethylphenyl)amino]benzoic Acid

Reactants Catalyst Base Solvent Temperature (°C) Reference
2-Chlorobenzoic acid, 2,3-Dimethylaniline Copper sulfate Sodium carbonate DMF 120-130 google.com
2-Chlorobenzoic acid, 2,3-Dimethylaniline Copper (powder), Cu₂O Potassium carbonate NMP 130 acs.orgnih.gov
2-Chlorobenzoic acid, Aniline Copper(I) iodide, Phenanthroline Potassium hydroxide (B78521) - - wikipedia.org

Note: NMP (N-methylpyrrolidone) and DMF (Dimethylformamide) are common solvents. The table represents typical conditions and specific parameters may vary.

Derivatization Strategies and Functional Group Transformations of 2-[(2,3-Dimethylphenyl)amino]benzoic Acid

The carboxylic acid and the secondary amine functionalities of 2-[(2,3-dimethylphenyl)amino]benzoic acid are key sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification Reactions to Form Benzoic Acid, 2-((2,3-dimethylphenyl)amino)-, Ethoxymethyl Ester, and Methyl Ester Derivatives

The carboxylic acid group of 2-[(2,3-dimethylphenyl)amino]benzoic acid can be readily converted into its corresponding esters through standard esterification procedures.

The methyl ester derivative is synthesized by reacting the parent acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for an extended period to ensure complete conversion. prepchem.com Cooling the reaction mixture results in the precipitation of the methyl ester, which can then be purified by recrystallization. prepchem.com

Table 2: Synthesis of 2-[(2,3-Dimethylphenyl)amino]benzoic acid, methyl ester

Reactant Reagents Conditions Yield Reference
2-[(2,3-Dimethylphenyl)amino]benzoic acid Methanol, Sulfuric acid (conc.) Reflux, 48 hours 86% prepchem.com

Specific synthetic details for the ethoxymethyl ester of 2-[(2,3-dimethylphenyl)amino]benzoic acid are not prominently available in the surveyed literature. However, its synthesis would generally be expected to follow established protocols for esterification, potentially through the reaction of the parent acid with ethoxymethyl chloride (EOM-Cl) in the presence of a suitable base to neutralize the HCl generated.

Amidation and Hydrazide Formation

The carboxylic acid function can be transformed into amides and hydrazides, which serve as important intermediates for further synthetic elaborations.

Hydrazide formation is a key transformation. The process typically begins with the esterification of 2-[(2,3-dimethylphenyl)amino]benzoic acid, for example, to its methyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux. researchgate.netresearchgate.net This nucleophilic acyl substitution reaction yields 2-[(2,3-dimethylphenyl)amino]benzohydrazide. orientjchem.org

Once the hydrazide is formed, it can undergo amidation reactions, most commonly through condensation with various aldehydes or ketones to form Schiff bases (hydrazones). For instance, reacting the hydrazide with substituted benzaldehydes in refluxing ethanol leads to the formation of the corresponding N'-substituted benzohydrazides. researchgate.net These reactions significantly expand the library of derivatives accessible from the parent acid.

Cyclization Reactions to Synthesize Heterocyclic Derivatives

The structure of 2-[(2,3-dimethylphenyl)amino]benzoic acid and its derivatives provides a versatile scaffold for the synthesis of various heterocyclic systems. These cyclization reactions often involve both the amino and carboxyl functionalities or derivatives thereof.

One notable example is the synthesis of 1,3-oxazepine derivatives. A synthetic route can start with the acylation of the secondary amine of mefenamic acid with chloroacetyl chloride. The resulting intermediate, 2-[2-chloro-N-(2,3-dimethylphenyl)acetamido]benzoic acid, can then be reacted with hydrazine hydrate to form a hydrazide intermediate. This intermediate, upon condensation with various aldehydes, yields Schiff bases which can undergo cyclocondensation reactions to form seven-membered heterocyclic rings like 1,3-oxazepines. orientjchem.orguokerbala.edu.iqscirp.org

Another class of heterocyclic derivatives, oxoazetidines (β-lactams), can also be synthesized. This multi-step synthesis involves first converting mefenamic acid into a Schiff base intermediate as described in the amidation section. The subsequent cyclocondensation of this Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the 2-oxoazetidine ring fused to the molecular scaffold. researchgate.net These cyclization strategies highlight the utility of 2-[(2,3-dimethylphenyl)amino]benzoic acid as a precursor for complex heterocyclic molecules. nih.gov

Oxoazetidine Derivatives via Cyclocondensation

A series of novel oxoazetidine (β-lactam) derivatives have been synthesized from 2-[(2,3-dimethylphenyl)amino]benzoic acid through a multi-step process. rsc.orgnih.govnih.gov The synthesis begins with the acylation of the secondary amine of mefenamic acid using chloroacetyl chloride to yield an N-substituted intermediate. This intermediate is then reacted with hydrazine hydrate to form a hydrazide derivative. rsc.orgnih.govnih.gov

The subsequent condensation of this hydrazide with various aromatic aldehydes produces a series of Schiff bases. rsc.orgnih.govnih.gov The final step involves a cyclocondensation reaction of these Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine. This [2+2] cycloaddition reaction results in the formation of the four-membered oxoazetidine ring, yielding the target 2-[N-(2,3-dimethylphenyl)-2-(3-chloro-2-oxo-4-arylazetidin-1-yl)acetamido]benzoic acid derivatives. rsc.orgnih.govnih.gov

Table 1: Synthetic Pathway for Oxoazetidine Derivatives

Step Reactants Reagents Product
1 2-[(2,3-Dimethylphenyl)amino]benzoic acid Chloroacetyl chloride 2-[2-Chloro-N-(2,3-dimethylphenyl)acetamido]benzoic acid
2 2-[2-Chloro-N-(2,3-dimethylphenyl)acetamido]benzoic acid Hydrazine hydrate 2-[N-(2,3-Dimethylphenyl)-2-hydrazinylacetamido]benzoic acid
3 2-[N-(2,3-Dimethylphenyl)-2-hydrazinylacetamido]benzoic acid Aromatic aldehydes Schiff Bases (Hydrazones)
Thiazolidine-4-one Derivatives

Thiazolidine-4-one derivatives of 2-[(2,3-dimethylphenyl)amino]benzoic acid have been synthesized, targeting the carboxylic acid group for transformation. The synthesis is initiated by the acylation of the secondary amine on the mefenamic acid backbone with chloroacetyl chloride. nih.gov The resulting compound, 2-[2-chloro-N-(2,3-dimethylphenyl)acetamido]benzoic acid, is then reacted with hydrazine hydrate to form a key hydrazide intermediate. nih.gov

This hydrazide is subsequently condensed with a variety of substituted benzaldehydes to generate Schiff bases. nih.gov The final cyclization step is achieved by reacting these Schiff bases with thioglycolic acid. This reaction proceeds via nucleophilic attack of the sulfur atom on the imine carbon, followed by intramolecular cyclization and dehydration to form the five-membered thiazolidine-4-one ring. nih.gov

Table 2: Key Steps in the Synthesis of Thiazolidine-4-one Derivatives

Step Starting Material Key Reagents Intermediate/Product
1 2-[(2,3-Dimethylphenyl)amino]benzoic acid Chloroacetyl chloride 2-[2-Chloro-N-(2,3-dimethylphenyl)acetamido]benzoic acid
2 Intermediate from Step 1 Hydrazine hydrate 2-[N-(2,3-Dimethylphenyl)-2-hydrazinylacetamido]benzoic acid
3 Intermediate from Step 2 Substituted benzaldehydes Schiff Bases
Formation of Pyrazole (B372694), Phthalazine-1,4-dione, and Pyridazine-3,6-dione Derivatives

The hydrazide of 2-[(2,3-dimethylphenyl)amino]benzoic acid serves as a crucial intermediate for the synthesis of pyrazole derivatives. While specific literature detailing the synthesis of pyrazoles directly from mefenamic acid hydrazide is not abundant, general synthetic routes suggest that pyrazoles can be formed by the reaction of hydrazides with 1,3-dicarbonyl compounds or their equivalents. For instance, reacting the hydrazide with a compound like acetylacetone (B45752) would be expected to yield a pyrazole-substituted derivative.

The synthesis of phthalazine-1,4-dione and pyridazine-3,6-dione derivatives directly from 2-[(2,3-dimethylphenyl)amino]benzoic acid is not well-documented in the surveyed literature. However, general synthetic methodologies for these heterocyclic systems are established.

Phthalazine-1,4-diones are typically synthesized by the condensation of phthalic anhydrides or phthalic acids with hydrazine. nih.govsciforum.net A potential, though not explicitly documented, route could involve the transformation of the 2-[(2,3-dimethylphenyl)amino]benzoic acid into a suitably substituted phthalic acid derivative prior to cyclization with hydrazine.

Pyridazine-3,6-diones are often prepared from the reaction of maleic anhydride (B1165640) or its derivatives with hydrazine. jpionline.org A synthetic pathway starting from mefenamic acid would require significant modification of the aromatic rings to generate a suitable precursor like maleic anhydride, a transformation that is not straightforward.

Synthesis of Oxazole (B20620) and Thiazole (B1198619) Derivatives

The synthesis of oxazole derivatives, specifically 1,3,4-oxadiazoles, has been achieved starting from 2-[(2,3-dimethylphenyl)amino]benzoic acid. The process begins with the conversion of the carboxylic acid to its corresponding hydrazide. guilan.ac.irresearchgate.net This hydrazide is then reacted with various aromatic aldehydes to form hydrazones (Schiff bases). nih.govguilan.ac.ir The subsequent cyclodehydration of these hydrazones, commonly achieved by heating with a dehydrating agent like acetic anhydride or phosphorus oxychloride, yields the 5-[2-(2,3-dimethylanilino)phenyl]-2-(aryl)-1,3,4-oxadiazole derivatives. guilan.ac.irresearchgate.net

While direct synthesis of thiazole derivatives from mefenamic acid is not extensively reported, the Hantzsch thiazole synthesis provides a plausible route. researchgate.netmdpi.comrsc.org This method involves the reaction of an α-haloketone with a thioamide. A hypothetical pathway could involve converting the carboxylic acid of mefenamic acid into an α-haloketone, which could then be reacted with thiourea (B124793) or a substituted thioamide to construct the thiazole ring.

Table 3: General Approach for 1,3,4-Oxadiazole Synthesis from Mefenamic Acid

Step Precursor Reagents Product Type
1 2-[(2,3-Dimethylphenyl)amino]benzoic acid Methanol, H₂SO₄ then Hydrazine Hydrate Benzohydrazide
2 Benzohydrazide Aromatic Aldehydes Hydrazones
Generation of Thiadiazole, Triazole, Thiazolidine, and Oxadiazin Derivatives

A variety of other heterocyclic systems can be generated from 2-[(2,3-dimethylphenyl)amino]benzoic acid.

Thiadiazole Derivatives : 1,3,4-Thiadiazole derivatives can be synthesized from the mefenamic acid hydrazide. guilan.ac.ir By reacting the hydrazide with carbon disulfide in the presence of a base, a dithiocarbazate intermediate is formed, which can then be cyclized to form a mercapto-thiadiazole derivative.

Triazole Derivatives : The synthesis of 1,2,4-triazole (B32235) derivatives also starts with the hydrazide. Reaction of the hydrazide with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo base-catalyzed intramolecular cyclization with the elimination of water to form the triazole ring.

Thiazolidine Derivatives : As detailed in section 2.2.3.2, thiazolidin-4-ones are synthesized via the cyclization of Schiff bases, derived from mefenamic acid hydrazide, with thioglycolic acid. nih.gov

Oxadiazin Derivatives : While specific examples starting from mefenamic acid are scarce, a general method for the synthesis of 1,3,4-oxadiazin-5-ones involves the reaction of an acyl hydrazide with a 2-bromoacetic acid derivative. rsc.org Applying this to mefenamic acid hydrazide would provide a viable route to the corresponding oxadiazinone derivatives.

Nitration and Subsequent Reduction Pathways for Related Compounds

The aromatic rings of 2-[(2,3-dimethylphenyl)amino]benzoic acid are susceptible to electrophilic substitution, such as nitration. An electrochemical approach for the nitration of mefenamic acid has been reported. sciforum.net This method involves the electrochemical oxidation of mefenamic acid in an aqueous solution in the presence of nitrite (B80452) ions. sciforum.net The oxidized form of mefenamic acid undergoes a Michael-type addition reaction with the nitrite ion, leading to the formation of nitro derivatives, specifically 4-nitro and 5-nitro mefenamic acids. sciforum.net

The same study also investigated the electrochemical reduction of these newly synthesized nitromefenamic acids. sciforum.net The reduction of the nitro groups can be controlled to yield different products. Under specific electrochemical conditions, the nitro group is reduced, which can then participate in further reactions, such as diazotization, leading to the formation of novel azo derivatives. sciforum.net

Table 4: Electrochemical Nitration and Reduction of Mefenamic Acid

Reaction Reagents/Conditions Key Intermediates/Products
Nitration Electrochemical oxidation, Nitrite ion (NO₂⁻) Oxidized Mefenamic Acid, Nitromefenamic acids (MFA-4-NO₂, MFA-5-NO₂)

Thio-substituted Benzoic Acid Derivatives

The synthesis of derivatives containing a sulfur atom directly attached to the benzoic acid core of 2-[(2,3-dimethylphenyl)amino]benzoic acid is not widely documented in the surveyed literature. General methods for the introduction of thio-substituents onto aromatic rings often involve nucleophilic aromatic substitution on activated rings or metal-catalyzed cross-coupling reactions. For a molecule like mefenamic acid, such transformations would need to be compatible with the existing amine and carboxylic acid functionalities, or these groups would require protection and subsequent deprotection. A potential route could involve the use of a starting material that already contains a sulfur substituent, such as a bromo- or iodo-substituted anthranilic acid, which could then be subjected to a thio-substitution reaction before the Ullmann condensation step that forms the diphenylamine (B1679370) core of mefenamic acid. However, direct thio-substitution on the pre-formed mefenamic acid molecule remains a synthetic challenge that has not been extensively explored.

Investigation of Reaction Mechanisms and Transformative Pathways

The reactivity of 2-[(2,3-Dimethylphenyl)amino]benzoic acid is largely dictated by the interplay between the carboxylic acid group and the N-aryl amine. Mechanistic studies provide insight into the formation of esters and amides, as well as its participation in cyclization reactions to form complex heterocyclic structures.

Mechanistic Studies of Esterification and Amidation

The conversion of the carboxylic acid group of 2-[(2,3-Dimethylphenyl)amino]benzoic acid into esters and amides is a cornerstone of its chemical derivatization. These transformations typically proceed through nucleophilic acyl substitution, with the mechanism being highly dependent on the reaction conditions and the activating agents employed.

Esterification:

The most direct method for the esterification of 2-[(2,3-Dimethylphenyl)amino]benzoic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the corresponding ester. A typical example is the synthesis of the methyl ester, which is achieved by refluxing the parent acid in methanol with a catalytic amount of a strong acid like sulfuric acid. nih.gov

The general mechanism for acid-catalyzed esterification can be summarized in the following steps:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst.

Nucleophilic attack by the alcohol: The alcohol attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Alternative esterification methods involve the use of activating agents to convert the carboxylic acid into a more reactive intermediate. For instance, the use of benzoic anhydride in the presence of a Lewis acid can facilitate the formation of esters under milder conditions. beilstein-journals.org

Amidation:

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net To overcome this, the carboxylic acid must be "activated". Common strategies for the amidation of 2-[(2,3-Dimethylphenyl)amino]benzoic acid and related compounds include:

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with an amine in a nucleophilic acyl substitution reaction to form the amide.

Use of Coupling Reagents: Peptide coupling reagents are widely used for amide bond formation under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. researchgate.netharvard.edu This intermediate is then attacked by the amine to furnish the amide. harvard.edu The use of additives like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction. harvard.edu

The general mechanism for DCC-mediated amidation involves:

Activation of the carboxylic acid: The carboxylate oxygen attacks the electrophilic carbon of DCC, forming an O-acylisourea active ester. researchgate.net

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the active ester.

Rearrangement and elimination: The tetrahedral intermediate collapses, and the dicyclohexylurea leaving group departs, yielding the amide.

Interactive Table: Reagents and Conditions for Esterification and Amidation

TransformationReagent(s)Catalyst/AdditiveConditionsProduct Type
EsterificationMethanolSulfuric AcidRefluxMethyl Ester
EsterificationAlcohol, Benzoic AnhydrideLewis AcidMildEster
AmidationThionyl Chloride, then Amine--Amide
AmidationAmine, EDACDMAP, TriethylamineRoom TemperatureAmide

Cycloaddition Reaction Mechanisms in Heterocyclic Systems

The structural framework of 2-[(2,3-Dimethylphenyl)amino]benzoic acid, being an N-phenylanthranilic acid, is a valuable precursor for the synthesis of various fused heterocyclic systems. These transformations often involve intramolecular cyclization reactions that can be formally considered as cycloadditions.

Synthesis of Acridones:

One of the most significant applications of N-phenylanthranilic acids is in the synthesis of the acridone (B373769) core, a tricyclic heteroaromatic system found in many biologically active compounds. nih.gov The classical method for this transformation is an intramolecular Friedel-Crafts-type acylation. arkat-usa.org In this reaction, the N-phenylanthranilic acid is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which promotes the cyclization of the carboxylic acid onto the N-phenyl ring.

More recently, milder and more efficient methods have been developed. For example, an iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids using dichloromethyl methyl ether (DCME) as a co-catalyst has been reported to proceed under mild, ligand-free conditions, affording a broad range of functionalized acridones in high yields. arkat-usa.org

The proposed mechanism for the acid-catalyzed cyclization involves:

Formation of an acylium ion: The carboxylic acid is protonated and then loses water to form a highly electrophilic acylium ion.

Electrophilic aromatic substitution: The acylium ion is attacked by the electron-rich N-phenyl ring in an intramolecular electrophilic aromatic substitution.

Rearomatization: A proton is lost from the intermediate to restore the aromaticity of the ring, yielding the acridone.

Nickel-Catalyzed Cycloaddition for Indole (B1671886) Synthesis:

Derivatives of anthranilic acid can also undergo transition metal-catalyzed cycloaddition reactions to form other important heterocyclic systems. A nickel-catalyzed cycloaddition has been developed where anthranilic acid esters react with alkynes to produce substituted indoles. acs.orgnih.gov This reaction involves the oxidative addition of Ni(0) to the ester moiety, followed by decarbonylation and intermolecular addition to the alkyne. A subsequent 1,3-acyl migration and reductive elimination sequence leads to the formation of the indole ring. acs.orgnih.gov While this is not a traditional Diels-Alder reaction, it represents a formal cycloaddition process for the construction of a five-membered heterocyclic ring.

Benzyne-Mediated Cycloadditions:

Anthranilic acids can serve as precursors for the in-situ generation of benzynes through aprotic diazotization. researchgate.netacs.org The resulting highly reactive benzyne (B1209423) can then undergo cycloaddition reactions with various partners. For instance, reaction with furan (B31954) derivatives in a [4+2] cycloaddition (Diels-Alder reaction) can lead to the formation of complex bridged bicyclic systems.

Interactive Table: Cycloaddition Pathways to Heterocyclic Systems

Heterocyclic ProductReaction TypeKey Reagents/CatalystsMechanistic Feature
AcridoneIntramolecular AcylationConc. H₂SO₄ or Fe(OTf)₂/DCMEElectrophilic Aromatic Substitution
IndoleNickel-Catalyzed CycloadditionNi(0) catalyst, AlkyneOxidative Addition, Decarbonylation
Bridged BicyclicsDiels-Alder ReactionAmyl nitrite (for benzyne formation), DieneIn-situ Benzyne Generation

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,3 Dimethylphenyl Amino Benzoic Acid and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman)

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides profound insights into the molecular structure and bonding of 2-[(2,3-dimethylphenyl)amino]benzoic acid. These methods are instrumental in identifying functional groups and probing the subtle structural variations that arise from polymorphism.

Comprehensive Analysis of Fundamental Vibrational Frequencies and Intensities

The FT-IR and FT-Raman spectra of 2-[(2,3-dimethylphenyl)amino]benzoic acid are characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups. The FT-IR spectrum of the M1 compound, which is the benzoyl chloride derivative of mefenamic acid, shows the disappearance of the broad O-H band of the carboxylic acid (typically seen between 3404 cm⁻¹ and 2400 cm⁻¹) and the appearance of a new, sharp band at 1772 cm⁻¹ corresponding to the carbonyl group of the acid chloride. researchgate.net Other significant bands include the N-H stretching vibration at 3212 cm⁻¹, aromatic C-H stretching at 3021 cm⁻¹, aliphatic C-H stretching between 2947 cm⁻¹ and 2826 cm⁻¹, C=C stretching vibrations in the aromatic rings between 1577 cm⁻¹ and 1492 cm⁻¹, C-N stretching at 1353 cm⁻¹, and C-O stretching between 1224 cm⁻¹ and 1246 cm⁻¹. researchgate.net

In the parent mefenamic acid, the N-H stretching mode is a key indicator of its polymorphic form. For instance, a very weak band at 3310 cm⁻¹ is characteristic of the most stable polymorph, Form I. researchgate.net The presence of a broad peak in this region can also suggest the presence of exchangeable protons from the carboxylic acid group. researchgate.net The C=O stretching of the carboxylic acid group is typically observed around 1650 cm⁻¹. researchgate.net

Identification of Distinct Vibrational Modes for Polymorph Differentiation

Vibrational spectroscopy is a powerful tool for distinguishing between the different polymorphic forms of 2-[(2,3-dimethylphenyl)amino]benzoic acid, primarily Forms I and II. acs.orgnih.gov These polymorphs exhibit noticeable differences in their FT-IR and FT-Raman spectra due to variations in their crystal packing and intermolecular interactions. acs.orgnih.govacs.org

Key vibrational modes for polymorph differentiation include:

N-H Stretching: The N-H stretching band shows shifts in the 3345–3310 cm⁻¹ range between the two forms. acs.orgnih.gov

N-H Bending: The out-of-phase and in-phase N-H bending vibrations are observed at 1582 (Raman)/1577 (IR) cm⁻¹ and 1575 (Raman)/1568 (IR) cm⁻¹ for Forms I and II, respectively. acs.orgnih.gov

Out-of-Plane N-H Bending: In the IR spectra, the out-of-plane N-H bending bands are found at 626 cm⁻¹ for Form I and 575 cm⁻¹ for Form II. acs.orgnih.gov

These distinct spectral fingerprints allow for the unambiguous identification and quantification of each polymorph in a given sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of 2-[(2,3-dimethylphenyl)amino]benzoic acid and its derivatives in both solution and solid states.

Solution-State ¹H and ¹³C NMR for Structural Confirmation

Solution-state ¹H and ¹³C NMR spectroscopy provides definitive confirmation of the molecular structure of 2-[(2,3-dimethylphenyl)amino]benzoic acid and its derivatives.

For the parent compound, the ¹H NMR spectrum (in DMSO-d6) shows a singlet for the N-H proton at approximately 8.89 ppm. rsc.org The aromatic protons appear as a series of multiplets in the range of 6.36-6.62 ppm. rsc.org The methyl protons of the dimethylphenyl group appear as singlets around 2.13 and 2.22 ppm. rsc.org

The ¹³C NMR spectrum (in DMSO-d6) of 2-[(2,3-dimethylphenyl)amino]benzoic acid reveals distinct signals for each carbon atom. Key chemical shifts include those for the carboxylic acid carbon, the aromatic carbons, and the methyl carbons. rsc.orgaip.org For instance, in CDCl₃, the methyl carbons of a related derivative appear at 17.7 and 20.8 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-[(2,3-dimethylphenyl)amino]benzoic Acid Derivatives in Different Solvents

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2,4-Dimethyl-phenylamineCDCl₃δ = 6.82-6.87 (m, 2H), 6.57 (d, J=7.6 Hz, 1H), 3.43 (s, 2H), 2.22 (s, 3H), 2.13 (s, 3H)δ = 144.1, 133.1, 129.8, 129.3, 124.3, 116.9, 20.8, 17.7
2-Amino-phenolDMSO-d6δ = 8.89 (s, 1H), 6.61-6.62 (m, 1H), 6.55-6.57 (m, 1H), 6.50-6.53 (m, 1H), 6.36-6.38 (m, 1H), 4.43 (s, 2H)δ = 144.4, 136.9, 119.9, 116.9, 114.9, 114.8

Solid-State ¹³C NMR for Polymorphic Distinction

Solid-state ¹³C NMR spectroscopy is particularly valuable for differentiating the polymorphic forms of 2-[(2,3-dimethylphenyl)amino]benzoic acid. The different crystal packing environments in Forms I and II lead to distinct chemical shifts for the carbon atoms, especially those in the dimethylphenyl group. acs.orgnih.gov

For Form I, the carbon bonded to the nitrogen atom resonates at approximately 135.8 ppm, while for Form II, this signal shifts to around 127.6 ppm. acs.orgnih.gov Similarly, the carbons of the methyl groups show a shift from a range of 139.4 ppm to 143.3 ppm in Form I and Form II, respectively. acs.orgnih.gov These significant differences in chemical shifts provide a clear and reliable method for identifying and quantifying the polymorphic content of solid samples.

¹¹⁹Sn NMR for Characterization of Organotin Complexes

¹¹⁹Sn NMR spectroscopy is a specialized technique used to characterize organotin complexes derived from 2-[(2,3-dimethylphenyl)amino]benzoic acid. The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the ligands attached.

The ¹¹⁹Sn NMR chemical shifts for various organotin compounds can vary over a wide range. For trimethyltin (B158744) compounds, the ¹¹⁹Sn resonances are influenced by the electronegativity of the substituent attached to the tin atom, the concentration of the sample, and the solvent used. rsc.org For instance, in diorganotin(IV) carboxylate complexes, a five-coordinated tin atom typically exhibits a δ(¹¹⁹Sn) value between -90 and -190 ppm, while a six-coordinated tin atom shows a signal in the range of -210 to -400 ppm. researchgate.net This information is crucial for determining the geometry and coordination number of the tin center in these complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the quantitative determination of 2-[(2,3-dimethylphenyl)amino]benzoic acid, commonly known as mefenamic acid. The method is predicated on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to the presence of chromophores, which are the aromatic rings and the carboxylic acid group within its structure. The wavelength of maximum absorbance (λmax) is a key parameter determined from the UV spectrum and is influenced by the solvent used for analysis.

Research has shown that the λmax of mefenamic acid varies depending on the solvent system. For instance, in a solution of hydrochloric acid in methanol (B129727) (1 in 1000), the maximum absorbance is observed at 280 nm. oaskpublishers.com When dissolved in 0.1N sodium hydroxide (B78521) (NaOH), the λmax is recorded at 285 nm. iajpr.com In water, the λmax shifts to 288 nm, while in methanol, it is observed at 343 nm. ijpsr.info These variations highlight the effect of solvent polarity and pH on the electronic transitions within the molecule.

The utility of UV-Vis spectroscopy extends to the quantitative analysis of mefenamic acid in various formulations. The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte, is typically obeyed over a specific concentration range. For mefenamic acid in a hydrochloric acid and methanol solvent, a linear relationship between absorbance and concentration has been established in the range of 2-25 µg/mL. oaskpublishers.com The molar absorptivity, a measure of how strongly the chemical species absorbs light at a given wavelength, was calculated to be 0.79 ×10⁴ L·mol⁻¹·cm⁻¹ under these conditions. oaskpublishers.com

Furthermore, derivatization reactions can be employed to shift the absorbance to the visible region, which can be useful in certain analytical contexts. For example, when mefenamic acid reacts with p-chloranilic acid in acetone (B3395972), it forms a colored product with an absorption maximum at 520 nm. psu.edu

Table 1: UV-Vis Spectroscopic Data for 2-[(2,3-Dimethylphenyl)amino]benzoic Acid

Solvent/Reagent λmax (nm) Concentration Range (µg/mL) Molar Absorptivity (L·mol⁻¹·cm⁻¹)
HCl in Methanol 280 oaskpublishers.com 2-25 oaskpublishers.com 0.79 ×10⁴ oaskpublishers.com
0.1N NaOH 285 iajpr.com 5-25 iajpr.com Not Reported
Water 288 ijpsr.info Not Reported Not Reported
Methanol 343 5-25 Not Reported
p-Chloranilic acid in Acetone 520 psu.edu 10-300 psu.edu Not Reported

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a powerful analytical tool for the structural elucidation and confirmation of 2-[(2,3-dimethylphenyl)amino]benzoic acid (mefenamic acid). This technique provides detailed information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which allows for the verification of its molecular weight and the deduction of its structure. The molecular weight of mefenamic acid is 241.29 g/mol , and its exact mass is 241.1103. oaskpublishers.commassbank.eu

Different ionization techniques and mass analyzers can be employed for the analysis of mefenamic acid. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method for quantifying drugs in biological matrices, mefenamic acid is often analyzed in negative ion mode. One study reported using multiple reaction monitoring (MRM) to detect the transition from the precursor ion at m/z 240.0 to a product ion at m/z 196.3.

High-resolution mass spectrometry provides highly accurate mass measurements, facilitating unambiguous formula determination. A MassBank record for mefenamic acid analyzed by liquid chromatography-electrospray ionization-ion trap Fourier transform (LC-ESI-ITFT) mass spectrometry in positive ion mode shows a precursor ion [M+H]⁺ at m/z 242.1176. massbank.eumassbank.eu Collision-induced dissociation (CID) of this precursor ion generates a characteristic fragmentation pattern.

The fragmentation of the mefenamic acid molecule under mass spectrometric conditions leads to the formation of several key fragment ions. The loss of the carboxylic acid group (-COOH) is a common fragmentation pathway for benzoic acid derivatives. Other significant fragments arise from the cleavage of the bond between the secondary amine and the phenyl ring.

Gas chromatography-mass spectrometry (GC-MS) has also been used for the analysis of mefenamic acid. However, it has been noted that when derivatized by silylation, mefenamic acid yields a mixture of products, which is a distinguishing characteristic compared to other non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Key Mass Spectrometry Data for 2-[(2,3-Dimethylphenyl)amino]benzoic Acid

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Technique
Negative Ion 240.0 196.3 LC-MS/MS
Positive Ion (ESI) 242.1176 ([M+H]⁺) massbank.eumassbank.eu 224.1068, 209.0836, 196.0761 massbank.eu LC-ESI-ITFT

Crystallography and Polymorphism of 2 2,3 Dimethylphenyl Amino Benzoic Acid

Crystal Structure Determination via X-Ray Diffraction

The mefenamic acid molecule is conformationally flexible, primarily due to the rotation around the N1–C8 bond connecting the dimethylphenyl group to the nitrogen atom of the anthranilic acid moiety. nih.govresearchgate.net This rotation is somewhat hindered by an intramolecular N-H···O hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid group. nih.gov Quantum chemical studies and experimental data show that the molecule often adopts a non-equilibrium conformation within the crystal lattice, influenced by intermolecular interactions and packing effects. nih.govacs.org

In the solid state, the conformation of mefenamic acid molecules differs among its polymorphs. These differences are primarily defined by the torsion angle between the two aromatic rings. researchgate.netnih.gov For instance, in the crystal structure of Form I, the molecule adopts a specific conformation, while in Form II, the molecule is disordered, indicating the presence of at least two different conformers (A and B) within the crystal structure. nih.govacs.org This conformational flexibility is a critical factor that enables the formation of different, densely packed crystal structures. nih.gov

Table 1: Selected Torsion Angles in Mefenamic Acid Polymorphs

Polymorphic FormC1–N1–C8–C13 Torsion Angle (°)Reference
Form I -119.99 nih.gov
Form II (Conformer A) -107.69 nih.gov
Form II (Conformer B) 87.08 nih.gov
Form III -80.82 nih.gov

The crystal packing of mefenamic acid is governed by a network of intermolecular interactions. A primary and robust supramolecular synthon present in all three known polymorphs is the centrosymmetric dimer formed by two O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. nih.govacs.org This interaction creates a characteristic R²₂(8) ring motif.

Beyond this primary hydrogen-bonding motif, other interactions play a significant role in stabilizing the crystal structures. These include:

π-π Stacking: Stacking interactions occur between the aromatic rings (both the benzoic acid and dimethylphenyl fragments) of adjacent molecules. acs.orgacs.org These interactions contribute to the formation of columnar structures within the crystal lattice. acs.org

N-H···O Hydrogen Bonds: While the N-H group is involved in an intramolecular hydrogen bond, it can also participate in intermolecular interactions, further linking the molecules into a three-dimensional network. nih.gov

The combination and geometry of these varied interactions differ between the polymorphs, leading to their distinct crystal packing and stability profiles. nih.govacs.org For example, polymorphs I and II are classified as columnar-layered structures, while polymorph III has a columnar structure based on the analysis of pairwise interaction energies. acs.org

Polymorphic Forms of 2-[(2,3-Dimethylphenyl)amino]benzoic Acid (Mefenamic Acid)

Mefenamic acid is known to exist in at least three polymorphic forms, designated as Form I, Form II, and Form III. researchgate.netmdpi.com These polymorphs are enantiotropically related, meaning that their relative stability changes with temperature. matec-conferences.orgacs.org

Form I is the commercially available and most stable form under ambient conditions. nih.govacs.org It can be readily obtained by crystallization from various solvents such as ethanol (B145695), isopropanol, ethyl acetate (B1210297), and acetone (B3395972). matec-conferences.orgmatec-conferences.org Single crystals of Form I are typically prepared by the slow cooling of a saturated solution. nih.gov

Form II is the stable form at temperatures above approximately 160-163 °C. researchgate.netucl.ac.uk It can be prepared by crystallization from N,N-dimethylformamide (DMF). matec-conferences.orgcore.ac.uk High-pressure crystallization from an ethanolic solution has also been successfully used to obtain single crystals of Form II. nih.gov Form II is slightly denser than Form I, which suggests more efficient molecular packing. nih.gov

Form III is a metastable polymorph and is the least stable at ambient conditions, often converting back to Form I. nih.govacs.org It was first obtained during attempted co-crystallization experiments, suggesting that the presence of other molecules can play a role in its nucleation. acs.org

Table 2: Crystallographic Data for Mefenamic Acid Polymorphs

ParameterForm IForm II (High-Pressure)Form III
Crystal System TriclinicTriclinicTriclinic
Space Group P-1P-1P-1
a (Å) 8.281(3)8.125(3)8.169(5)
b (Å) 8.941(3)8.847(3)8.963(5)
c (Å) 9.088(3)8.943(3)9.006(5)
α (°) ** 102.59(3)102.39(3)102.48(3)
β (°) 99.80(3)98.71(3)100.99(3)
γ (°) 103.11(3)103.79(3)102.82(3)
Volume (ų) **614.7(4)597.1(4)609.1(6)
Z 222
Reference nih.gov nih.gov nih.gov

The selective crystallization of a particular polymorph is highly dependent on experimental conditions.

Role of Solvents: The choice of solvent plays a crucial role in determining which polymorphic form crystallizes. matec-conferences.orgcore.ac.uk This is attributed to the different interactions between the solvent molecules and the solute clusters at the molecular level. matec-conferences.org For example, crystallization from ethyl acetate, ethanol, isopropanol, dimethyl acetamide, and acetone consistently yields the needle-like crystals of Form I. matec-conferences.orgresearchgate.net In contrast, using N,N-dimethylformamide (DMF) as the solvent produces the cubic-shaped crystals of Form II. matec-conferences.orgmatec-conferences.org The ability of a solvent to donate or accept hydrogen bonds can influence the formation of specific supramolecular synthons, thereby directing the nucleation towards a particular polymorphic form. core.ac.uk

Role of Temperature: Temperature is another critical factor. The polymorphic forms of mefenamic acid are enantiotropically related, with a transition temperature at which their relative stability inverts. matec-conferences.org Form I is more stable at room temperature, but upon heating, it undergoes a solid-state transition to Form II. acs.orgacs.org Differential scanning calorimetry (DSC) studies show this transition occurs at temperatures ranging from 162 °C to 190 °C. ucl.ac.ukmatec-conferences.org At elevated temperatures, the stability order is II > I > III, whereas at ambient conditions, the order is I > II > III. researchgate.netacs.org Cooling rates during crystallization can also affect the crystal habit and size distribution, though they may not always change the resulting polymorphic form. scilit.com

Several analytical techniques are employed to characterize and distinguish between the polymorphs of mefenamic acid.

X-ray Powder Diffraction (XRPD): XRPD is a definitive method for polymorph identification. Each crystalline form produces a unique diffraction pattern with characteristic peaks at specific 2θ angles.

Form I shows characteristic peaks at 2θ angles such as 6.4°, 21.35°, and 26.21°. researchgate.net

Form II is identified by its distinct peaks at 2θ angles like 11.73°, 17.86°, 24.73°, and 25.49°. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is sensitive to the molecular environment and hydrogen bonding within the crystal. A key spectral region for differentiating mefenamic acid polymorphs is the N-H stretching band, which is involved in an intramolecular hydrogen bond. mdpi.comcore.ac.uk

In Form I , the N-H stretching band appears around 3312 cm⁻¹. mdpi.com

In Form II , this band shifts to a higher frequency, around 3347-3353 cm⁻¹, and becomes less broad. mdpi.comcore.ac.uk This shift indicates a weaker hydrogen interaction in Form II compared to Form I. core.ac.uk

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal behavior and transitions of the polymorphs.

When Form I is heated, its DSC thermogram typically shows two endothermic peaks. The first, occurring around 162-190 °C, corresponds to the enantiotropic transition of Form I into Form II. ucl.ac.ukmatec-conferences.org The second endotherm, at approximately 226-232 °C, represents the melting of the newly formed Form II. matec-conferences.org

The DSC curve for pure Form II shows only a single endothermic peak corresponding to its melting point. matec-conferences.org

Form III , being metastable, also converts to Form II upon heating, as observed in DSC experiments. acs.org

Table 3: Key Analytical Data for Differentiating Mefenamic Acid Polymorphs

MethodFeatureForm IForm IIReference
XRPD Characteristic Peaks (2θ)6.4°, 21.35°, 26.21°11.73°, 17.86°, 24.73°, 25.49° researchgate.net
FTIR N-H Stretching Band (cm⁻¹)~3312~3347 - 3353 mdpi.comcore.ac.uk
DSC Thermal EventsTransition to Form II (~162-190°C), followed by melting of Form II (~226-232°C)Single melting peak (~226-232°C) matec-conferences.org

Computational Predictions of Polymorphic Stability and Transitions

Computational modeling has become an indispensable tool in the solid-state characterization of pharmaceutical compounds, offering insights into the energetic landscapes of crystalline forms. In the case of 2-[(2,3-dimethylphenyl)amino]benzoic acid, also known as mefenamic acid, computational studies have been instrumental in understanding the relative stabilities of its polymorphs and the underlying intermolecular interactions that govern their formation. nih.gov

Polymorphic Stability

Quantum chemical methods have been employed to investigate the three known polymorphic forms of 2-[(2,3-dimethylphenyl)amino]benzoic acid, designated as forms I, II, and III. nih.gov These studies have elucidated the stability hierarchy of the polymorphs under ambient conditions, which is found to be I > II > III. nih.govresearchgate.net This indicates that Form I is the most stable crystalline structure at room temperature.

The conformational flexibility of the mefenamic acid molecule, particularly the rotation of the dimethylphenyl group around the Car–N bond, is a key factor in its ability to form multiple crystalline structures. nih.govacs.org Analysis of the molecular structure within the three polymorphs reveals that the molecule exists in a non-equilibrium conformation in the crystalline state, influenced by intermolecular interactions and packing effects. nih.govacs.org Notably, in polymorph II, the molecule exhibits disorder due to the rotation of the dimethylphenyl fragment, leading to the presence of two distinct conformers (A and B) within the crystal lattice. nih.govacs.org

A fundamental building block in all three polymorphic structures is the centrosymmetric dimer, where two mefenamic acid molecules are linked by two O–H···O' intermolecular hydrogen bonds. nih.gov The stability of the polymorphs is correlated with the anisotropy of the interaction energies between columns formed by stacking interactions. nih.gov

Table 1: Relative Stability of 2-[(2,3-Dimethylphenyl)amino]benzoic Acid Polymorphs at Ambient Conditions

PolymorphRelative Stability
Form IMost Stable
Form IIIntermediate
Form IIILeast Stable

This table summarizes the generally accepted order of thermodynamic stability for the polymorphs of mefenamic acid at ambient temperature and pressure.

Intermolecular Interactions and Crystal Packing

The analysis of pairwise interaction energies between molecules provides a deeper understanding of the crystal packing. nih.gov Based on these calculations, polymorphic forms I and II are classified as having a columnar-layered structure, while form III possesses a columnar structure. nih.gov

In addition to the primary O–H···O' hydrogen bonds, stacking interactions between the benzoic acid fragments of adjacent molecules are present in all three polymorphs. nih.govacs.org Polymorph II is further distinguished by a significant number of C–H···π' hydrogen bonds and stacking interactions between the dimethylphenyl fragments, which are not as prevalent in forms I and III. nih.govacs.org In polymorph III, the interactions of the basic structural units are stronger in two opposing directions, leading to the formation of a column. The interactions between these columns are nearly isotropic. nih.gov

Lattice energy calculations have also been performed to assess the relative stability of the polymorphs, providing quantitative data that complements the qualitative stability rankings. researchgate.net

Table 2: Key Intermolecular Interactions in the Polymorphs of 2-[(2,3-Dimethylphenyl)amino]benzoic Acid

PolymorphPrimary Hydrogen BondingStacking InteractionsOther Notable Interactions
Form I Centrosymmetric O–H···O' dimersBenzoic acid fragments-
Form II Centrosymmetric O–H···O' dimersBenzoic acid fragments, Dimethylphenyl fragmentsC–H···π' hydrogen bonds
Form III Centrosymmetric O–H···O' dimersBenzoic acid fragments-

This table outlines the predominant intermolecular forces that contribute to the stability of each polymorphic form.

Polymorphic Transitions

Computational studies have also shed light on the potential for transitions between the different polymorphic forms. Shear deformation modeling of the strongly bound layers in all three polymorphs has not indicated a likelihood of crystal structure deformation under pressure. nih.gov The construction of shift energy profiles and the calculation of energy barriers for the displacement of molecules along specific crystallographic planes have been used to explain experimental observations of polymorph I in a diamond anvil cell. nih.gov The absence of a local minimum near the starting point on the shift energy profile, coupled with a high energy barrier, suggests that the crystal structure is resistant to deformation under pressure. nih.gov

While form I is the most stable at ambient conditions, at higher temperatures, an enantiotropic transformation occurs, altering the stability order to II > I > III. researchgate.net This indicates that Form II becomes the most stable polymorph above a certain transition temperature. researchgate.net

Computational and Theoretical Chemistry Studies of 2 2,3 Dimethylphenyl Amino Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-[(2,3-Dimethylphenyl)amino]benzoic acid, DFT calculations provide a detailed understanding of its fundamental properties.

Optimization of Molecular Geometry and Electronic Structure

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For 2-[(2,3-Dimethylphenyl)amino]benzoic acid, this process is typically carried out using DFT methods, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-31++G(d,p). ijsr.netresearchgate.net The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

These calculations have shown that the aromatic rings in the molecule are distorted from a perfect hexagonal shape due to the steric and electronic effects of the substituent groups. researchgate.net The optimized geometric parameters obtained from DFT calculations are often in good agreement with experimental data from X-ray crystallography, validating the computational approach. nih.gov For instance, a comparison between the calculated and crystallographic structures reveals a strong correlation in bond lengths and angles. nih.gov

Theoretical Calculation and Assignment of Vibrational Frequencies

Following geometry optimization, the vibrational frequencies of 2-[(2,3-Dimethylphenyl)amino]benzoic acid can be calculated using the same DFT method. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule and can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. ijsr.net A complete vibrational assignment is often performed based on the Potential Energy Distribution (PED) of the vibrational modes. ijsr.net

For example, the N-H stretching vibration, a key functional group in the molecule, has been theoretically calculated to be around 3371 cm⁻¹ and 3381 cm⁻¹ using the B3LYP method with 6-31G(d,p) and 6-31++G(d,p) basis sets, respectively. ijsr.net These theoretical values are in close agreement with the experimental FTIR and FT-Raman observations at 3310 cm⁻¹ and 3311 cm⁻¹, respectively. ijsr.net Similarly, the characteristic aromatic C-C stretching vibrations are predicted and observed in the spectral region of 1600-1400 cm⁻¹. ijsr.net

Determination of Electronic Properties (HOMO-LUMO Energies, Ionization Potential, Global Hardness, Global Softness, Global Electrophilicity)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations are extensively used to determine these properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. ijsr.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ijsr.netajchem-a.com

The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. ijsr.netajchem-a.com A smaller energy gap suggests that the molecule is more reactive and less stable, as it can be easily excited. ijsr.net Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -E(HOMO) ajchem-a.comscienceopen.com

Electron Affinity (A): A ≈ -E(LUMO) ajchem-a.comscienceopen.com

Global Hardness (η): η = (I - A) / 2 ajchem-a.comscienceopen.com

Global Softness (S): S = 1 / η ajchem-a.comscienceopen.com

Global Electrophilicity (ω): ω = μ² / (2η), where μ is the chemical potential. ajchem-a.com

Chemical Potential (μ): μ = -(I + A) / 2 ajchem-a.com

These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical and biological systems.

PropertyDefinitionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Characterizes the ability to donate electrons. ijsr.net
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Characterizes the ability to accept electrons. ijsr.net
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and stability. ijsr.net
Ionization PotentialThe minimum energy required to remove an electron from a molecule.Related to the HOMO energy. ajchem-a.comscienceopen.com
Global HardnessResistance to change in electron distribution.A measure of the molecule's stability. ajchem-a.comscienceopen.com
Global SoftnessThe reciprocal of global hardness.Indicates the molecule's reactivity. ajchem-a.comscienceopen.com
Global ElectrophilicityA measure of the electrophilic character of a molecule.Predicts reactivity in electrophilic reactions. ajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net In an MEP map, different colors represent different values of the electrostatic potential. wolfram.com Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.net Green areas denote regions of near-zero potential. wolfram.com

For 2-[(2,3-Dimethylphenyl)amino]benzoic acid, MEP analysis reveals the distribution of charge and helps to predict its interaction with other molecules. ijsr.net The negative potential is generally localized around the electronegative oxygen atoms of the carboxyl group, making them likely sites for electrophilic attack. scienceopen.com Conversely, the positive potential is often found around the hydrogen atoms, particularly the one attached to the nitrogen atom, indicating a potential site for nucleophilic attack. scienceopen.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. jmcs.org.mx DFT calculations can be used to predict the NLO properties of molecules like 2-[(2,3-Dimethylphenyl)amino]benzoic acid. The key NLO property is the second-order polarizability (β), which is a measure of the molecule's ability to generate second-harmonic radiation. jmcs.org.mx

The magnitude of the NLO response is related to the intramolecular charge transfer (ICT) between donor and acceptor groups within the molecule. jmcs.org.mx In 2-[(2,3-Dimethylphenyl)amino]benzoic acid, the dimethylphenylamino group can act as an electron donor, and the benzoic acid moiety can act as an electron acceptor. The calculated β values can provide insights into the potential of this compound as an NLO material. jmcs.org.mxscielo.org.mx

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 2-[(2,3-Dimethylphenyl)amino]benzoic acid, molecular docking simulations are used to understand its interaction with biological targets, such as enzymes. nih.gov

These simulations can identify the binding mode of the compound within the active site of a protein and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net The results of molecular docking can provide valuable information for understanding the mechanism of action of the drug and for the design of new, more potent inhibitors. nih.gov The stability of the docked complex is often further evaluated using molecular dynamics (MD) simulations. nih.govajchem-a.com

Quantum Chemical Calculations on Polymorphic Structures

Quantum chemical methods have been instrumental in studying the polymorphic structures of 2-[(2,3-dimethylphenyl)amino]benzoic acid, a compound known for its conformational flexibility. nih.gov This flexibility arises primarily from the rotation of the dimethylphenyl group around the C(aromatic)-N bond. nih.gov Studies have identified three polymorphic forms (I, II, and III). nih.govacs.org In the crystal phase, the molecule exists in a nonequilibrium conformation, influenced by intermolecular interactions and packing effects. nih.govacs.org

A significant feature across all three polymorphs is the formation of a centrosymmetric dimer through two O–H···O hydrogen bonds, which acts as a complex building unit. nih.govnih.gov Polymorph II is unique in that it exhibits disorder due to the rotation of the dimethylphenyl fragment around the N1–C8 bond, meaning two distinct conformers (A and B) are present within this crystal phase. nih.govacs.org Computational analyses have established the stability order of these polymorphs under ambient conditions as I > II > III. nih.govresearchgate.net This difference in stability is correlated with the degree of anisotropy of the interaction energies between the primary structural motifs within the crystals. nih.govresearchgate.net

The analysis of pairwise interaction energies between molecules is crucial for understanding the packing and stability of the different polymorphic forms. nih.gov These energies are calculated to classify the crystal structures and identify the dominant intermolecular forces. researchgate.net

Polymorph I: The total interaction energy of a central molecule with its first coordination sphere is -76.8 kcal/mol. acs.org When considering the dimeric building unit (DBU), the interaction energy with its coordination sphere is -118.5 kcal/mol. nih.gov The strongest interactions are stacking interactions between the benzoic acid fragments of the dimers, which form columns. nih.gov This leads to a classification of Polymorph I as having a columnar-layered structure. nih.govresearchgate.net

Polymorph II: This polymorph contains two conformers, A and B. The total interaction energies for a central molecule are -72.5 kcal/mol for conformer A and -72.9 kcal/mol for conformer B. acs.org For the DBU, these energies are -113.0 kcal/mol (conformer A) and -115.6 kcal/mol (conformer B). nih.gov Like Polymorph I, this form is also classified as columnar-layered. nih.govresearchgate.net

Polymorph III: The total interaction energy for a single molecule is -73.1 kcal/mol. acs.org The interaction energy for the DBU is -116.2 kcal/mol. nih.gov Unlike the other two, Polymorph III is classified as having a columnar structure. nih.govresearchgate.net

The table below summarizes the total interaction energies for the molecular building unit (MBU) and the dimeric building unit (DBU) in each polymorph.

PolymorphConformerMBU Total Interaction Energy (kcal/mol)DBU Total Interaction Energy (kcal/mol)Structural Classification
I --76.8 acs.org-118.5 nih.govColumnar-Layered nih.govresearchgate.net
II A-72.5 acs.org-113.0 nih.govColumnar-Layered nih.govresearchgate.net
II B-72.9 acs.org-115.6 nih.govColumnar-Layered nih.govresearchgate.net
III --73.1 acs.org-116.2 nih.govColumnar nih.govresearchgate.net

Shear deformation modeling is employed to understand the mechanical properties and the potential for plastic deformation in crystalline materials. nih.govresearchgate.net For the polymorphs of 2-[(2,3-dimethylphenyl)amino]benzoic acid, modeling of the strongly bound layers has shown no possibility for deformation of the crystal structure. nih.govresearchgate.net

To further investigate this, shift energy profiles were constructed and energy barriers were calculated for the displacement of molecules along specific crystallographic planes and directions. nih.gov This analysis for Polymorph I, the most common commercially available form, helps to explain experimental data observed in diamond anvil cell experiments. nih.gov The study involved calculating the energy barriers for displacement along the (100) crystallographic plane in the slideshare.net, wisc.edu, and researchgate.net directions. nih.gov

The results indicated the absence of any local energy minimum near the starting point on the shift energy profile. nih.gov Furthermore, the calculations revealed an extremely high energy barrier to displacement. nih.gov This combination of a high energy barrier and the lack of a nearby local minimum is considered a criterion for the impossibility of a crystal structure deforming under pressure. nih.gov This theoretical finding aligns with the observed mechanical stability of Polymorph I. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis, Natural Population Analysis, and Mulliken Analysis of Atomic Charges

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and delocalization effects. wikipedia.org It is used alongside Natural Population Analysis (NPA) and Mulliken population analysis to determine the distribution of atomic charges within a molecule. wikipedia.orgchemrxiv.org These computational methods were applied to 2-[(2,3-dimethylphenyl)amino]benzoic acid using the Density Functional Theory (DFT) B3LYP method with 6-31G(d,p) and 6-311++G(d,p) basis sets. wikipedia.org

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. wisc.edu These interactions, representing delocalization or hyperconjugation, stabilize the molecule. The strength of these interactions is estimated by second-order perturbation theory. For 2-[(2,3-dimethylphenyl)amino]benzoic acid, significant delocalization occurs involving the π orbitals of the aromatic rings and the lone pair of the nitrogen atom.

Natural Population Analysis (NPA) and Mulliken Analysis: Both NPA and Mulliken analysis provide methods for assigning the partial charge of a molecule to its individual atoms. wikipedia.org The Mulliken method is one of the oldest and most straightforward, partitioning orbital overlap populations equally between the involved atoms. chemrxiv.orgijsr.net NPA is derived from the NBO framework and is generally considered more robust with respect to the choice of basis set. wikipedia.org

In the analysis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, the calculated atomic charges show that the oxygen atoms of the carboxylic acid group carry significant negative charges, as expected due to their high electronegativity. wikipedia.org The nitrogen atom also carries a negative charge. The carbon atom of the carboxyl group (C=O) has a notable positive charge, indicating its electrophilic character. The hydrogen atom of the carboxylic acid's hydroxyl group is also significantly positive.

The table below presents a selection of calculated Mulliken atomic charges for key atoms in the 2-[(2,3-dimethylphenyl)amino]benzoic acid molecule.

AtomMulliken Atomic Charge (B3LYP/6-31G(d,p))Mulliken Atomic Charge (B3LYP/6-311++G(d,p))
O (C=O)-0.322-0.407
O (-OH)-0.366-0.428
N-0.589-0.639
H (-OH)0.2850.315
H (N-H)0.2580.276
C (C=O)0.5400.593

Data derived from theoretical calculations presented in related studies. The exact values can vary based on the specific conformation and computational method.

Coordination Chemistry and Metal Complexes of 2 2,3 Dimethylphenyl Amino Benzoic Acid

Synthesis and Characterization of Organometallic Complexes

The synthesis of organometallic and transition metal complexes of 2-[(2,3-dimethylphenyl)amino]benzoic acid typically involves the reaction of the acid with a corresponding metal salt or organometallic precursor in a suitable solvent.

The synthesis of organotin(IV) carboxylates, including those with ligands similar to the mefenamato anion, generally proceeds through straightforward reactions. A common method involves the reaction of the carboxylic acid with an organotin(IV) oxide, such as dibutyltin(IV) oxide, or an organotin(IV) chloride. asianpubs.orgnih.gov These reactions are often carried out by heating the reactants under reflux in a solvent like methanol (B129727) or ethanol (B145695). asianpubs.org The resulting organotin(IV) complexes can have general formulas such as R₂SnL₂, R₃SnL, or form dimeric structures like [R₂SnL(O)]₂ (where R is an alkyl or aryl group and L is the carboxylate ligand).

Characterization of these complexes relies heavily on spectroscopic methods.

Infrared (IR) Spectroscopy: The coordination of the carboxylate group to the tin atom is confirmed by analyzing the positions of the asymmetric ν(as)(COO⁻) and symmetric ν(s)(COO⁻) stretching bands. The absence of the broad ν(OH) band from the free carboxylic acid and the appearance of these two distinct bands are key indicators of complex formation. The difference between these frequencies (Δν = ν(as) - ν(s)) provides insight into the coordination mode. For many organotin(IV) carboxylates, a Δν value greater than 200 cm⁻¹ suggests a monodentate coordination of the carboxylate ligand. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are crucial for structural elucidation in solution. In ¹³C NMR, the chemical shift of the carboxylate carbon (COO⁻) typically shifts upon complexation compared to the free acid. nih.gov ¹¹⁹Sn NMR is particularly informative for determining the coordination number of the tin atom in solution. For instance, five-coordinate tin atoms in solution are common for diorganotin(IV) complexes. nih.gov

Structural Elucidation: While monomeric structures with four- or five-coordinate tin atoms are known, organotin(IV) carboxylates frequently form dimers or polymers in the solid state. asianpubs.orgnih.gov X-ray crystallography has shown that diorganotin(IV) derivatives can form dimeric structures with a central Sn₂O₂ core or one-dimensional polymeric chains, leading to distorted trigonal bipyramidal or octahedral geometries around the tin centers. researchgate.net

Complexes of 2-[(2,3-dimethylphenyl)amino]benzoic acid with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been synthesized and characterized. researchgate.netrsc.org The synthesis typically involves the reaction of mefenamic acid with a metal chloride or acetate (B1210297) salt in a solvent mixture, often containing ethanol or water. researchgate.netiucr.org

A notable example is the copper(II) complex, [Cu₂(C₁₅H₁₄NO₂)₄(H₂O)₂], which has been structurally characterized by single-crystal X-ray diffraction. iucr.org Its synthesis involved dissolving mefenamic acid and copper(II) acetate in a mixture of diglyme (B29089) and water. Slow evaporation of the resulting solution yielded green, block-shaped crystals. iucr.org The resulting structure is a binuclear "paddlewheel" complex, a motif common for copper(II) carboxylates. iucr.org

Similarly, complexes with the general formula M(mef)₂·nH₂O (where M = Mn(II), Co(II), Ni(II), Zn(II), Cd(II)) have been prepared by reacting the acid with the respective metal chlorides. researchgate.net These complexes are typically stable in air and their characterization by elemental analysis and spectroscopic methods confirms the coordination of the mefenamato ligand to the metal center. researchgate.net Three distinct manganese-mefenamic acid complexes have also been synthesized and structurally characterized. rsc.org

Ligand Binding Modes and Elucidation of Coordination Geometries in Complexes

The mefenamato ligand exhibits versatile coordination behavior, primarily through its carboxylate group, as the secondary amine nitrogen generally does not participate in binding. nih.gov The coordination modes observed include monodentate, bidentate chelating, and bidentate bridging. nih.gov

Bidentate Chelating Mode: In many mononuclear complexes of divalent metals like Mn(II), Co(II), and Ni(II), the carboxylate group acts as a bidentate chelate, binding to the metal ion through both oxygen atoms. researchgate.net This leads to the formation of a four-membered chelate ring. Analysis of the IR spectra for these complexes often shows a separation (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies that is significantly smaller than that for the ionic salt, which is characteristic of a bidentate chelate mode. researchgate.net

Bidentate Bridging Mode: This is a very common coordination mode, particularly in polynuclear complexes. In the well-characterized copper(II) mefenamate paddlewheel complex, [Cu₂(C₁₅H₁₄NO₂)₄(H₂O)₂], four mefenamato ligands bridge the two copper(II) centers. iucr.org Each copper ion is coordinated to four oxygen atoms from four different carboxylate bridges and one water molecule, resulting in a square pyramidal geometry. The two copper centers are brought into close proximity by the bridging ligands. iucr.org

Influence of Metal Coordination on Molecular Structure and Spectroscopic Signatures of 2-[(2,3-Dimethylphenyl)amino]benzoic Acid

The coordination of the 2-[(2,3-dimethylphenyl)amino]benzoate ligand to a metal center induces significant and measurable changes in its molecular structure and spectroscopic properties, particularly in the infrared spectrum.

The most telling spectroscopic changes occur in the vibrational frequencies of the carboxylate group. In the IR spectrum of free mefenamic acid, the C=O stretching of the carboxylic acid is prominent. Upon deprotonation and coordination, this band is replaced by two new bands corresponding to the asymmetric ν(as)(COO⁻) and symmetric ν(s)(COO⁻) stretching vibrations. researchgate.net The positions of these bands are sensitive to the coordination environment.

For instance, in complexes of Na⁺ and Ca²⁺, the ν(as)(COO⁻) band appears around 1580 cm⁻¹, while the ν(s)(COO⁻) band is in the 1390-1400 cm⁻¹ range. In a series of M(II) complexes (M = Mn, Co, Ni, Cu, Zn, Cd), the ν(as)(COO⁻) and ν(s)(COO⁻) bands were used to confirm a bidentate chelate bonding mode. researchgate.net A crucial observation across multiple studies is that the N-H stretching vibration (around 3310 cm⁻¹) shows negligible change upon complexation, providing strong evidence that the secondary amine group is not involved in the coordination to the metal ion. researchgate.net

The table below summarizes typical IR data for mefenamic acid and its metal complexes.

Compound/Complexν(as)(COO⁻) (cm⁻¹)ν(s)(COO⁻) (cm⁻¹)Δν (cm⁻¹)Coordination Mode Inference
Mefenamic Acid Sodium/Calcium Salt ~15801390-1400~180-190Bridging/Ionic
Mn(II), Co(II), Ni(II), Zn(II), Cd(II) Complexes researchgate.net1573-15791410-1412163-169Bidentate Chelate

Note: The values are approximate and sourced from the literature. The interpretation of coordination mode based on Δν is a general guideline.

Formation of Supramolecular Architectures in Metal Complexes (e.g., centrosymmetric dimers, extended chains)

The structure of metal complexes of 2-[(2,3-dimethylphenyl)amino]benzoic acid extends beyond the primary coordination sphere to form higher-order supramolecular architectures through non-covalent interactions.

Even in its free acid form, mefenamic acid exhibits supramolecular assembly. Its crystal structures reveal the formation of centrosymmetric dimers , where two acid molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. acs.org This robust hydrogen-bonded synthon is a common feature in the solid-state chemistry of carboxylic acids.

When forming metal complexes, these interactions are replaced by coordination bonds, but other non-covalent forces dictate the packing. In the copper(II) mefenamate paddlewheel complex, the binuclear units themselves act as building blocks. While strong intermolecular forces like π–π stacking are not prominent, the paddlewheel units interact through weaker edge-to-face C-H···π interactions between the phenyl groups of adjacent mefenamato ligands. iucr.org These interactions guide the assembly of the individual dimers into 2D sheets that extend along the crystallographic ab plane. iucr.org

While extended one-dimensional chains have not been explicitly reported for mefenamate complexes in the reviewed literature, the formation of such coordination polymers is a known phenomenon for related ligands. For example, a manganese(II) complex with flufenamic acid, a structurally similar NSAID, forms an infinite one-dimensional polymeric chain. mdpi.com This suggests that, with the appropriate choice of metal ion and reaction conditions, the formation of extended chain architectures with mefenamato bridges is also a structural possibility. These supramolecular assemblies are stabilized by a combination of coordination bonds, hydrogen bonds (often involving coordinated water molecules), and other weak interactions like C-H···π or van der Waals forces. iucr.orgacs.org

Advanced Applications of 2 2,3 Dimethylphenyl Amino Benzoic Acid in Chemical Synthesis and Materials Science Research

Utility as a Versatile Intermediate in Complex Organic Synthesis

The chemical architecture of 2-[(2,3-dimethylphenyl)amino]benzoic acid makes it an ideal starting point, or intermediate, for the synthesis of more complex molecules. The carboxylic acid group and the secondary amine provide reactive handles for a variety of chemical transformations.

Simple modifications, such as esterification of the carboxylic acid group, are readily achieved. For instance, the reaction of mefenamic acid with methanol (B129727) in the presence of concentrated sulfuric acid yields its methyl ester derivative, 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. This process involves heating the suspension at reflux, followed by cooling to crystallize the product.

More complex derivatives have also been synthesized, highlighting the compound's role as a versatile scaffold. Researchers have successfully created novel prodrugs by linking mefenamic acid with other drug molecules, such as mesalazine, through a hydrazide bridge. nveo.org This involves multi-step syntheses to create bi- and tri-molecular drug systems aimed at new therapeutic properties. nveo.org

Furthermore, the core structure is used to build highly elaborate molecules with unique properties. A notable example is the synthesis of carboranyl analogues of mefenamic acid. This multi-step process involves:

Halogenation of a carborane cluster.

A Palladium-catalyzed Buchwald–Hartwig type B–N coupling reaction with 2-aminobenzonitrile.

Subsequent hydrolysis of the nitrile group under acidic conditions to yield the final carboxylic acid derivative. mdpi.com

These synthetic routes demonstrate that 2-[(2,3-dimethylphenyl)amino]benzoic acid is not just an active pharmaceutical ingredient but also a foundational platform for constructing a wide range of sophisticated organic compounds.

Role in the Development of Specialty Chemicals

The derivatization of 2-[(2,3-dimethylphenyl)amino]benzoic acid has led to the development of specialty chemicals with potential applications beyond conventional anti-inflammatory use, particularly in medicine and materials science. science.gov These are compounds designed for specific, high-value functions.

A prime example is the development of the aforementioned carborane analogues. These derivatives were synthesized to explore improved biological selectivity and were found to possess stronger antitumor potential against various cancer cell lines when compared to the parent mefenamic acid. nih.gov Such compounds represent a class of specialty chemicals being investigated for targeted cancer therapy.

The creation of prodrugs and co-drugs also falls under this category. By covalently linking mefenamic acid with other active agents like naproxen, ibuprofen, or the antibacterial agent mesalazine, researchers have developed new chemical entities with potentially synergistic or enhanced biological activities. nveo.org For example, a derivative linking mefenamic acid and mesalazine was synthesized and subsequently tested for its antibacterial effects, demonstrating the potential to create dual-action specialty therapeutic agents. nveo.org These complex molecules are engineered for specific research purposes, including improving drug delivery, enhancing efficacy, or combining therapeutic effects into a single molecule. nih.govnveo.org

Exploration of Derived Compounds for Catalytic Properties

While derivatives of 2-[(2,3-dimethylphenyl)amino]benzoic acid are not typically explored as catalysts themselves, their ability to form coordination complexes with metal ions has opened avenues into creating species with significant catalytic-like activity. The parent compound and its derivatives can act as ligands, binding to metal centers through the carboxylate group and potentially the amine nitrogen. researchgate.netnih.gov

Research has shown that coordinating mefenamic acid with transition metals can significantly enhance its biological efficacy, a phenomenon attributed to the unique characteristics of the resulting metal complexes. rsc.org For example, three distinct manganese-mefenamic acid (Mn-mef) complexes were synthesized and shown to exhibit substantially higher inhibitory activity against the enzyme lipoxygenase (LOX-1) than the parent mefenamic acid ligand. rsc.org

The study revealed that the IC₅₀ values (a measure of inhibitory concentration) for the Mn-mef complexes were significantly lower than that of mefenamic acid, indicating enhanced activity. rsc.org This enhancement is believed to arise from the specific spatial arrangement of the metal complex, allowing it to interact more efficiently with the target enzyme. rsc.org Furthermore, the manganese center in these complexes contributed to higher anti-oxidant activity. rsc.org While this is an enhancement of biological "catalysis" (enzyme inhibition) rather than traditional chemical catalysis, it underscores the principle of using derived metal-organic structures to boost specific activities.

CompoundIC₅₀ Value (μM) for LOX-1 InhibitionFold Increase in Activity vs. Mefenamic Acid
Mefenamic Acid78.67-
Mn-mef Complex 116.79~4.7x
Mn-mef Complex 238.63~2.0x
Mn-mef Complex 328.06~2.8x

This table presents the half-maximal inhibitory concentration (IC₅₀) of mefenamic acid and its manganese (Mn-mef) complexes against the enzyme lipoxygenase (LOX-1). A lower IC₅₀ value indicates greater inhibitory activity. Data sourced from Dalton Transactions. rsc.org

Insights into Structure-Activity Relationships Through Chemical Modification and Derivatization

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. Such studies guide the design of new compounds with improved properties. 2-[(2,3-Dimethylphenyl)amino]benzoic acid and its derivatives have been the subject of such investigations, providing valuable insights.

The primary goal of modifying NSAIDs like mefenamic acid is often to enhance selectivity for cyclooxygenase (COX) isoforms (COX-1 and COX-2) to reduce side effects. nih.gov The synthesis of carborane analogues of mefenamic acid is a clear example of SAR exploration. By replacing the dimethylphenyl ring with ortho-, meta-, and para-carborane clusters, researchers created derivatives with altered biological profiles. nih.gov In vitro testing revealed that these carborane analogues not only had different COX inhibitory activities but also showed significantly stronger antitumor potential compared to the parent compound, demonstrating that substantial modification of this part of the molecule can shift its primary biological effect. nih.gov

General studies on benzoic acid derivatives have also shown that the position of substituents, such as methyl groups, can significantly influence bioactivity. researchgate.net Shifting a methyl group from one position to another can alter the electronic properties and steric profile of the molecule, leading to changes in how it interacts with biological targets. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(2,3-dimethylphenyl)benzoic acid (MFA), and how can reaction conditions be optimized?

Methodological Answer:
MFA is typically synthesized via Ullmann-type coupling or nucleophilic substitution. Key steps include:

  • Anthranilic acid derivative formation : Reacting 2-chlorobenzoic acid with 2,3-dimethylaniline in the presence of a copper catalyst under reflux conditions .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (120–140°C) to enhance reaction efficiency. Catalytic systems like CuI/1,10-phenanthroline improve yield by reducing side reactions .
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) achieves >98% purity, confirmed by HPLC .

Basic: How can spectroscopic techniques validate the structural integrity of MFA?

Methodological Answer:

  • FTIR/FT-Raman : Characteristic peaks include:
    • C=O stretch (carboxylic acid): 1670–1728 cm⁻¹ .
    • N-H bend (amide/hydrazide): 3251–3275 cm⁻¹ .
  • DFT/B3LYP calculations : Optimize molecular geometry using 6-31G(d,p) and 6-311++G(d,p) basis sets. Compare computed vibrational frequencies with experimental data to confirm assignments .
  • NMR : 1H^1H NMR in DMSO-d6d_6 shows aromatic protons at δ 6.7–7.8 ppm and methyl groups at δ 2.17–2.28 ppm .

Basic: What strategies address the poor aqueous solubility of MFA in preclinical formulations?

Methodological Answer:

  • Co-crystallization : Melt crystallization with nicotinamide (1:1 molar ratio) increases solubility by forming hydrogen-bonded heterosynthons. Solubility improves from 0.02 mg/mL (pure MFA) to 1.8 mg/mL in co-crystals .
  • Salt formation : React MFA with alkali metals (e.g., sodium bicarbonate) to generate water-soluble salts. Monitor pH (6.5–7.4) to avoid precipitation .
  • Nanoparticle dispersion : Use antisolvent precipitation with polyvinylpyrrolidone (PVP K30) to stabilize nanoparticles (size: 150–200 nm) .

Advanced: How do computational methods predict MFA’s electronic and optical properties?

Methodological Answer:

  • Natural Bond Orbital (NBO) analysis : Calculate charge distribution using Gaussian03. Methyl groups at the 2,3-dimethylphenyl moiety exhibit negative charges (-0.12 e), influencing electrophilic substitution sites .
  • HOMO-LUMO gaps : B3LYP/6-311++G(d,p) predicts a gap of 4.2 eV, indicating moderate reactivity. UV-Vis simulations (TD-DFT) correlate with experimental λmax at 290 nm .
  • Molecular docking : Dock MFA into COX-2 active sites (PDB: 1CX2) using AutoDock Vina. Binding affinity (-8.2 kcal/mol) aligns with experimental IC50 values (COX-2 inhibition: 1.2 μM) .

Advanced: What synthetic modifications enhance the bioactivity of MFA derivatives?

Methodological Answer:

  • Schiff base derivatives : Condense MFA with 4-nitrobenzaldehyde to form hydrazone derivatives. The nitro group enhances antibacterial activity (MIC: 12.5 μg/mL vs. S. aureus) by increasing electron-withdrawing effects .
  • Organotin complexes : Synthesize Ph3SnL complexes (L = MFA ligand). The Sn(IV) center increases cytotoxicity (IC50: 8.7 μM vs. A-172 glioblastoma) via apoptosis induction .
  • Thiazolidinone hybrids : Introduce a thiazolidinone ring via cyclization with thioglycolic acid. The hybrid shows dual COX/LOX inhibition (COX-2 IC50: 0.9 μM; 5-LOX IC50: 2.1 μM) .

Advanced: How does polymorphism impact MFA’s pharmaceutical performance?

Methodological Answer:

  • Screening polymorphs : Use solvent evaporation (ethanol vs. acetone) to isolate Form I (monoclinic) and Form II (triclinic). Form II exhibits higher dissolution rates due to looser crystal packing .
  • Cocrystal engineering : Co-crystallize with 2,6-dichlorophenyl analogs. Isostructural cocrystals show 3× faster dissolution than pure MFA, attributed to disrupted π-π stacking .
  • Stability testing : Store polymorphs at 40°C/75% RH for 28 days. Form I remains stable, while Form II shows hygroscopicity (5% weight gain), necessitating desiccants in formulations .

Advanced: What role do organometallic complexes play in modulating MFA’s efficacy?

Methodological Answer:

  • Synthesis of Me2SnL2 : React MFA with dimethyltin dichloride in methanol. The complex exhibits enhanced anticancer activity (IC50: 6.3 μM vs. MFA’s 48 μM) due to increased lipophilicity and tin-mediated DNA intercalation .
  • Mechanistic studies : ESR spectroscopy confirms ROS generation in cancer cells treated with Ph3SnL complexes. ROS levels correlate with caspase-3 activation (r = 0.92, p < 0.01) .
  • Biodistribution : Radiolabel complexes with <sup>99m</sup>Tc for SPECT imaging. Organotin complexes accumulate preferentially in tumor tissues (tumor-to-muscle ratio: 4.5:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.